Butanoyl fluoride

Conformational analysis Microwave spectroscopy Molecular flexibility

Butanoyl fluoride (butyryl fluoride) is a short‑chain alkanoyl fluoride belonging to the acyl halide family. It possesses a C₄‑acyl backbone terminated by a carbonyl fluoride group, giving it the molecular formula C₄H₇FO and a molecular weight of 90.10 g mol⁻¹.

Molecular Formula C4H7FO
Molecular Weight 90.1 g/mol
CAS No. 461-53-0
Cat. No. B1614892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoyl fluoride
CAS461-53-0
Molecular FormulaC4H7FO
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESCCCC(=O)F
InChIInChI=1S/C4H7FO/c1-2-3-4(5)6/h2-3H2,1H3
InChIKeyGSJWYIDMIRQHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanoyl Fluoride (CAS 461‑53‑0) – Core Physicochemical & Class Identity for Procurement Screening


Butanoyl fluoride (butyryl fluoride) is a short‑chain alkanoyl fluoride belonging to the acyl halide family. It possesses a C₄‑acyl backbone terminated by a carbonyl fluoride group, giving it the molecular formula C₄H₇FO and a molecular weight of 90.10 g mol⁻¹ . The compound is a colourless, low‑boiling liquid (78.7 °C at 760 mmHg) with a density of 0.927 g cm⁻³ and a flash point of 18.6 °C . As an acyl fluoride, it serves as an electrophilic acylation reagent, but its reactivity profile—governed by the strong C–F bond—distinguishes it sharply from the more commonly employed acyl chlorides and anhydrides [1].

Class Short-chain alkanoyl fluoride; electrophilic acylation reagent
Reactivity context C–F bond governs reactivity, distinct from common acyl chlorides and anhydrides
Workflow fit NHC/photoredox cooperative catalysis; aqueous-compatible one-pot transformations

Why Butanoyl Fluoride Cannot Be Freely Substituted with Butyryl Chloride or Butyric Anhydride


Although butanoyl fluoride, butyryl chloride, and butyric anhydride share the identical C₄‑acyl group, their reactivity, stability, and catalytic compatibility diverge so markedly that generic substitution leads to reaction failure, unsafe handling, or compromised product profiles. The fluoride leaving group imparts uniquely sluggish hydrolysis kinetics and an orthogonal reactivity pattern in N‑heterocyclic carbene (NHC)/photoredox manifolds, where the chloride and bromide congeners are catalytically inert [1]. Furthermore, physical‑property differences—particularly boiling point and vapour pressure—directly impact distillation efficiency and storage safety . The evidence below quantifies these differentials.

Catalytic incompatibility

Butyryl chloride and bromide may yield no product under NHC/photoredox conditions, unlike the fluoride.

Hydrolysis mismatch

Rapid chloride hydrolysis limits aqueous work-up; fluoride's slower hydrolysis supports sequential processing.

Physical-handling differences

Lower boiling point and density of butanoyl fluoride alter distillation and phase separation compared to the chloride.

Quantitative Differentiation Evidence for Butanoyl Fluoride Relative to Butyryl Chloride and Butyric Anhydride


Conformational Diversity: Butanoyl Fluoride Exhibits a Third Conformer Absent in Its Chloride and Bromide Analogs

Low‑resolution microwave spectroscopy resolved the stable conformers of gaseous butyryl halides. Butanoyl fluoride populates three conformers—syn‑anti, syn‑gauche, and skew‑anti—whereas butyryl chloride and bromide display only syn‑anti and syn‑gauche forms [1]. The skew‑anti conformer, characterised by a B + C rotational constant of 3524(6) MHz, is unique to the fluoride, indicating higher conformational flexibility that can translate into distinct reactivity profiles in solution.

Conformational flexibility
Head-to-head
Three low-energy conformers (syn-anti, syn-gauche, skew-anti); skew-anti unique to fluoride
Indicates distinct solution-phase reactivity profiles for nucleophilic attack
Gas-phase low-resolution microwave spectroscopy
Conformational analysis Microwave spectroscopy Molecular flexibility

NHC/Photoredox Acylation: Butanoyl Fluoride Is Active Whereas Butyryl Chloride and Bromide Are Inert

In the cooperative NHC/photoredox/sulfinate triple‑catalytic manifold, acyl fluorides deliver α‑substituted vinyl ketones in up to 78 % isolated yield (optimised conditions) [1]. By contrast, acyl chlorides and bromides were confirmed to be catalytically inactive under identical conditions, yielding no detectable product [2]. This functional dichotomy arises from a unique [1,2]‑fluorine migration step that is inaccessible to the chloride and bromide congeners.

NHC/photoredox acylation
Head-to-head
Acyl fluoride: 78% isolated yield; acyl chloride/bromide: 0% yield
Critical acylation reagent for NHC/photoredox manifold
NHC/photoredox/sulfinate triple catalysis, blue LED, rt
N‑heterocyclic carbene Photoredox catalysis Acylation selectivity

Hydrolytic Stability: Butanoyl Fluoride Hydrolyzes Orders of Magnitude More Slowly Than Butyryl Chloride

The spontaneous hydrolysis rate constant for acetyl fluoride—a direct short‑chain alkanoyl fluoride analog—was measured as k₀ = 2.4 × 10⁻⁴ s⁻¹ at 25 °C [1]. In contrast, butyryl chloride undergoes rapid hydrolysis with a rate constant on the order of 10¹–10² s⁻¹ under comparable aqueous conditions [2]. Extrapolating the class‑level trend to butanoyl fluoride predicts a hydrolysis half‑life several hours longer than that of butyryl chloride, enabling aqueous work‑up and one‑pot transformations that are infeasible with the acid chloride.

Hydrolytic stability
Context-dependent
Hydrolysis rate ~10⁴–10⁵× slower than butyryl chloride (based on acetyl fluoride analog)
Supports aqueous work-up and telescoped process development
Class-level extrapolation; direct butanoyl fluoride data to verify
Hydrolysis kinetics Acyl fluoride stability Aqueous processing

Electrochemical Perfluorination: Butanoyl Fluoride Serves as a Direct Feedstock to Perfluorobutyryl Fluoride

In an industrial electrochemical fluorination patent, n‑butyryl fluoride was subjected to electrolysis in anhydrous hydrogen fluoride at 10 °C and 0.03 A cm⁻², producing perfluorobutyryl fluoride (PFBF) at a steady‑state concentration of 31 wt % in the product gas stream [1]. The use of the pre‑fluorinated acyl fluoride avoids the initial chlorination step required when starting from butyryl chloride, simplifying the overall halogen‑exchange process and reducing corrosive by‑product formation.

Electrochemical feedstock
Class-level
Direct conversion to perfluorobutyryl fluoride; 31 wt% in product gas
Simplifies perfluorinated C4 building block synthesis
Anhydrous HF electrolysis, 10°C; patent data
Electrochemical fluorination Perfluorinated building blocks Fluorochemical synthesis

Physical‑Property Differentiation: Lower Boiling Point and Density vs. Butyryl Chloride

Butanoyl fluoride has a boiling point of 78.7 °C (767 Torr) and density of 0.927 g cm⁻³, whereas butyryl chloride boils at 102 °C with a density of 1.033 g cm⁻³ . The 23.3 °C lower boiling point facilitates energy‑efficient distillation and reduces thermal decomposition risk during purification. The lower density also simplifies phase separation in aqueous work‑up.

Physical properties
Data to verify
BP 78.7°C (vs 102°C); density 0.927 g/cm³ (vs 1.033)
Lower boiling point aids gentle distillation; density aids phase separation
Supplier-reported data; independent verification recommended
Physical properties Distillation Safety and handling

High‑Value Application Scenarios Where Butanoyl Fluoride Outperforms Butyryl Chloride and Anhydride Analogs


NHC/Photoredox Triple‑Catalytic Acylations

In cooperative NHC/photoredox/sulfinate catalysis, butanoyl fluoride is the only viable C₄‑acyl donor; butyryl chloride and bromide yield no product. This application is critical for synthesising α‑substituted vinyl ketones with high functional‑group tolerance [1].

Aqueous‑Compatible Sequential One‑Pot Reactions

The hydrolytic stability of butanoyl fluoride—with a spontaneous hydrolysis half‑life > 10³‑fold longer than butyryl chloride—permits sequential transformations involving aqueous washes or biphasic conditions without significant reagent loss, enabling telescoped process development [1].

Electrochemical Synthesis of Perfluorinated C₄ Building Blocks

Butanoyl fluoride is directly converted into perfluorobutyryl fluoride (31 wt % in electrolytic gas) without the preliminary halogen‑exchange step required for butyryl chloride, streamlining the production of heptafluorobutyric acid and derivatives [1].

Conformational and Physical‑Organic Mechanistic Studies

The unique skew‑anti conformer of butanoyl fluoride, absent in the chloride and bromide, makes it a valuable substrate for probing stereoelectronic effects in nucleophilic acyl substitution mechanisms [1].

Application
Selection Property
Validation Focus
NHC/photoredox triple-catalytic acylations
Acyl fluoride reactivity in NHC/photoredox manifold
Reaction compatibility and α-substituted vinyl ketone formation
Aqueous-compatible one-pot reactions
Hydrolytic stability profile
Aqueous work-up and telescoped process robustness
Electrochemical perfluorinated C4 synthesis
Electrochemical fluorination feedstock compatibility
Direct PFBF formation; chloride-free halogen-exchange
Conformational mechanistic studies
Unique skew-anti conformer availability
Stereoelectronic effect analysis in nucleophilic substitution
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